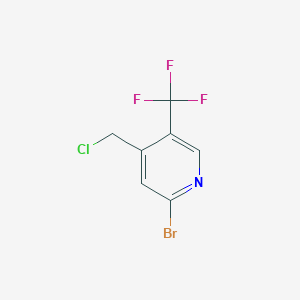
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Overview
Description
Scientific Research Applications
Aryne Route to Naphthalenes
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene is involved in the generation of arynes, which are highly reactive intermediates in organic chemistry. These arynes can be trapped with furan to produce cycloadducts, leading to the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This method offers a pathway for creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Solid-State Interactions
The study of dibromo-bis(phenylalkoxy)benzene derivatives, which are structurally related to 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene, reveals insights into C–Br...π(arene) interactions in the solid state. This research is crucial for understanding molecular packing and interactions in crystal engineering, potentially influencing the design of new materials (Manfroni et al., 2021).
Organometallic Synthesis
In organometallic chemistry, compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which are similar to the compound , are used as starting materials for synthesizing various organometallic intermediates. These intermediates are foundational in developing new catalysts, pharmaceuticals, and advanced materials (Porwisiak & Schlosser, 1996).
Photophysical Properties
Research on fluorinated benzene compounds, closely related to 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene, has uncovered significant impacts on photophysical properties due to perfluorination. These findings are vital for developing new materials for electronic and photonic applications, as they offer insights into the electronic structure and behavior of such compounds (Krebs & Spanggaard, 2002).
Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction, using compounds like 1,4-dibromo-2-(trifluoromethyl)benzene, demonstrates a method for synthesizing trifluoromethylated di- and terphenyls. This method is crucial in medicinal chemistry and material science for introducing fluorine atoms into organic molecules, enhancing their properties and activities (Ullah et al., 2011).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(9)6(5(11)4(2)10)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMAMCQGADKNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205417 | |
| Record name | Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
CAS RN |
1806349-65-4 | |
| Record name | Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806349-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















